molecular formula C18H19N3O3 B5575591 [4-(1,3-benzodioxol-5-ylmethyl)piperazino](3-pyridyl)methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazino](3-pyridyl)methanone

Cat. No.: B5575591
M. Wt: 325.4 g/mol
InChI Key: CKEVQJNBTZDXDZ-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone: is a synthetic organic compound that features a complex structure combining a benzodioxole group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone typically involves multiple steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized from catechol and formaldehyde under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is often formed through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The benzodioxole group is then coupled with the piperazine ring using a suitable linker, such as a halomethyl group.

    Introduction of the Pyridine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, the compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is explored for its use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone
  • 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone
  • 4-(1,3-benzodioxol-5-ylmethyl)piperazinoethanone

Uniqueness

The uniqueness of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone can be described as follows:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 298.34 g/mol
  • Functional Groups : The compound contains a piperazine ring, a benzodioxole moiety, and a pyridine ring, contributing to its diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : Initial studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammation processes.
  • Cell Cycle Modulation : Similar compounds within the piperazine family have shown the ability to induce cell cycle arrest in cancer cells by disrupting tubulin polymerization, leading to apoptosis .
  • Neuroprotective Effects : The benzodioxole structure is known for neuroprotective properties, which may be relevant in treating neurodegenerative diseases .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine release in vitro
NeuroprotectiveProtects neuronal cells from oxidative stress
Enzyme inhibitionInhibits monoacylglycerol lipase (MAGL)

Case Studies

Several case studies highlight the biological effects of related compounds:

  • Case Study 1 : A study on piperazine derivatives demonstrated that modifications to the benzodioxole moiety enhanced anticancer activity against breast cancer cell lines by promoting apoptosis through caspase activation.
  • Case Study 2 : Research involving similar piperazine compounds indicated significant anti-inflammatory effects by inhibiting NF-kB signaling pathways, which are critical in inflammatory responses .

Pharmacokinetics and ADME

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone:

  • Absorption : The compound exhibits moderate solubility in water and organic solvents, suggesting potential for oral bioavailability.
  • Distribution : Lipophilicity due to the benzodioxole and piperazine rings may facilitate tissue penetration.
  • Metabolism : Initial metabolic studies indicate that cytochrome P450 enzymes may play a role in its biotransformation.
  • Excretion : Predominantly renal excretion has been observed in preliminary pharmacokinetic studies.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(15-2-1-5-19-11-15)21-8-6-20(7-9-21)12-14-3-4-16-17(10-14)24-13-23-16/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEVQJNBTZDXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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